

# A Comparative Spectroscopic Analysis of 2-Cyclopropylethanol and Its Derivatives

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Compound of Interest		
Compound Name:	2-Cyclopropylethanol	
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of **2-Cyclopropylethanol** and its key derivatives: 2-Cyclopropylethyl acetate, 2-Cyclopropylethanamine, and 2-Cyclopropylacetic acid. This guide provides a comparative analysis of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to aid in compound identification and characterization.

This publication presents a detailed spectroscopic comparison of **2-Cyclopropylethanol** and three of its derivatives, which are of interest in various fields of chemical research and development. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective reference for the identification and differentiation of these compounds.

### **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data obtained for **2- Cyclopropylethanol** and its derivatives.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	-CH <sub>2</sub> - (adjacent to cyclopropyl)	-CH <sub>2</sub> - (adjacent to functional group)	Cyclopropyl Protons (CH, CH <sub>2</sub> )	Other Protons
2- Cyclopropylethan ol	~1.50 (q)	~3.65 (t)	0.00-0.80 (m)	~1.70 (s, -OH)
2- Cyclopropylethyl acetate	~1.55 (q)	~4.05 (t)	0.00-0.85 (m)	~2.05 (s, - COCH₃)
2- Cyclopropylethan amine	~1.40 (q)	~2.75 (t)	0.00-0.75 (m)	~1.10 (s, -NH <sub>2</sub> )
2- Cyclopropylaceti c acid	~2.25 (d)	-	0.10-1.05 (m)	~11.5 (s, - COOH)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	-CH <sub>2</sub> - (adjacent to cyclopropyl)	-CH <sub>2</sub> - (adjacent to functional group)	Cyclopropyl Carbons (CH, CH <sub>2</sub> )	Other Carbons
2- Cyclopropylethan ol	~38.0	~62.0	~4.0 (CH <sub>2</sub> ), ~10.0 (CH)	-
2- Cyclopropylethyl acetate	~35.0	~64.0	~4.0 (CH <sub>2</sub> ), ~10.0 (CH)	~21.0 (-COCH <sub>3</sub> ), ~171.0 (C=O)
2- Cyclopropylethan amine	~40.0	~42.0	~4.0 (CH <sub>2</sub> ), ~11.0 (CH)	-
2- Cyclopropylaceti c acid	~39.0	-	~4.0 (CH <sub>2</sub> ), ~8.0 (CH)	~179.0 (C=O)

Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)



Compound	O-H Stretch	N-H Stretch	C=O Stretch	C-O Stretch	C-H Stretch (cyclopropy I)
2- Cyclopropylet hanol	~3330 (broad)	-	-	~1050	~3080
2- Cyclopropylet hyl acetate	-	-	~1740	~1240	~3080
2- Cyclopropylet hanamine	-	~3300-3400 (two bands)	-	-	~3080
2- Cyclopropyla cetic acid	~2500-3300 (very broad)	-	~1710	~1290	~3080

Table 4: Mass Spectrometry Data (Key m/z values)

Compound	Molecular Ion (M+)	Base Peak	Key Fragment Ions
2-Cyclopropylethanol	86	67	39, 29
2-Cyclopropylethyl acetate	128	43	85, 67
2- Cyclopropylethanamin e	85	30	56, 41
2-Cyclopropylacetic acid	100	57	41, 27

## **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general overview of the methodologies employed.



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#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For <sup>1</sup>H NMR, the spectral width was approximately 16 ppm, and for <sup>13</sup>C NMR, it was approximately 220 ppm.

#### Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm<sup>-1</sup>.

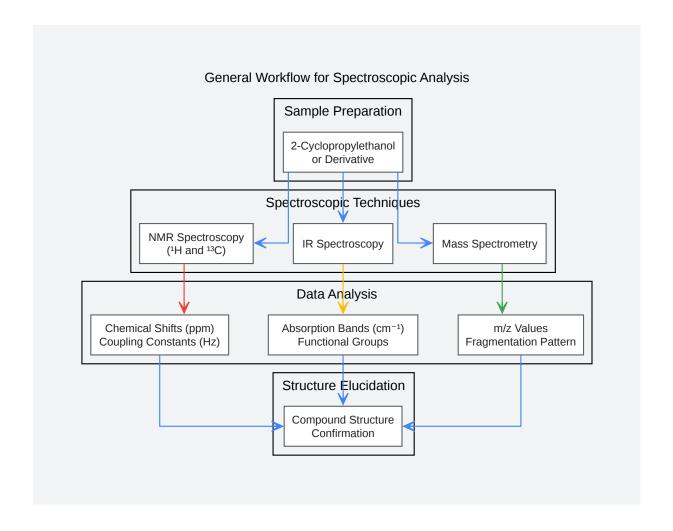
#### Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The electron energy was set to 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph.

#### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds discussed in this guide.





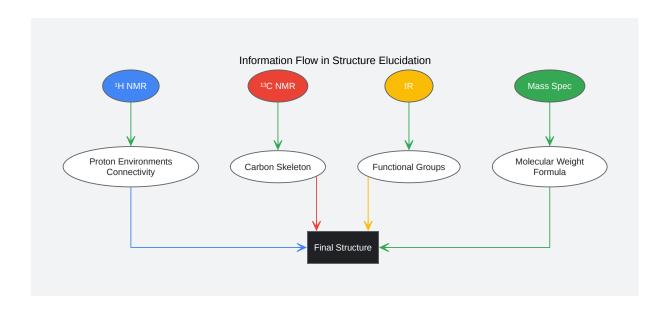
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Caption: General workflow for spectroscopic analysis.

# Signaling Pathway of Spectroscopic Information to Structure

The following diagram illustrates how the information from different spectroscopic techniques contributes to the final structural elucidation of the molecule.





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Caption: Information flow to structure elucidation.

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